2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one
Overview
Description
2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one is a chemical compound with the molecular formula C21H22F2O8 and a molecular weight of 440.39 g/mol . It is known for its unique structure, which includes two fluorine atoms and multiple methoxyethoxy groups attached to a xanthene core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Scientific Research Applications
2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.
Biology: Employed in biological imaging and as a probe for studying cellular processes.
Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic imaging.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one typically involves multiple steps, starting with the preparation of the xanthene coreDetailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the xanthene core.
Substitution: The fluorine atoms and methoxyethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogenating agents. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different xanthene derivatives, while substitution reactions can produce a variety of functionalized xanthenes .
Mechanism of Action
The mechanism of action of 2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and methoxyethoxy groups contribute to its unique chemical properties, allowing it to interact with various biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,7-Difluoro-3,6-dihydroxy-9H-xanthen-9-one: Similar structure but lacks the methoxyethoxy groups.
2,7-Dichloro-3,6-bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one: Similar structure but with chlorine atoms instead of fluorine.
3,6-Bis[(2-methoxyethoxy)-methoxy]-9H-xanthen-9-one: Similar structure but without the fluorine atoms.
Uniqueness
2,7-Difluro-3,6-bis[(2-methoxyethoxy)methoxy]-9H-xanthen-9-one is unique due to the presence of both fluorine atoms and methoxyethoxy groups, which contribute to its distinctive chemical properties and reactivity. These features make it valuable for specific scientific research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2,7-difluoro-3,6-bis(2-methoxyethoxymethoxy)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2O8/c1-25-3-5-27-11-29-19-9-17-13(7-15(19)22)21(24)14-8-16(23)20(10-18(14)31-17)30-12-28-6-4-26-2/h7-10H,3-6,11-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIHRJXHCRUKGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C2=O)F)OCOCCOC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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